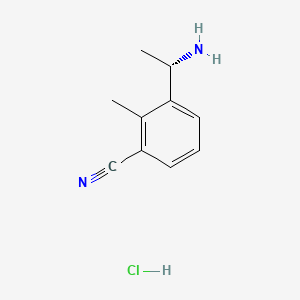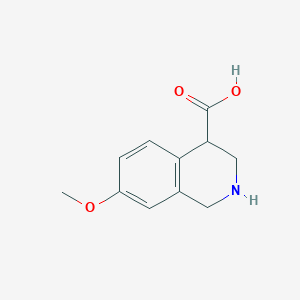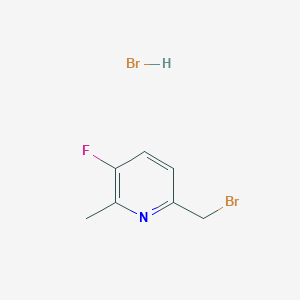![molecular formula C19H18I2O2 B13648876 (S)-6,6'-diiodo-4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13648876.png)
(S)-6,6'-diiodo-4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6,6’-diiodo-4,4’-dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is a complex organic compound characterized by its unique spirobi[indene] structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,6’-diiodo-4,4’-dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves multiple steps, starting from readily available precursors. One common method involves the use of Friedel-Crafts alkylation and hydroarylation reactions. For instance, tertiary propargylic alcohols can be reacted with electron-rich arenes in the presence of para-toluenesulfonic acid (PTSA) as a catalyst . This method provides good yields under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
(S)-6,6’-diiodo-4,4’-dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like iodine can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
(S)-6,6’-diiodo-4,4’-dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives might be explored for biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its pharmacological effects and potential therapeutic applications.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
相似化合物的比较
Similar Compounds
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: This compound shares a similar indene structure and is used in organic solar cells.
Uniqueness
(S)-6,6’-diiodo-4,4’-dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is unique due to its specific substitution pattern, which includes two iodine atoms and two hydroxyl groups
属性
分子式 |
C19H18I2O2 |
|---|---|
分子量 |
532.2 g/mol |
IUPAC 名称 |
5,5'-diiodo-7,7'-dimethyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C19H18I2O2/c1-9-7-13(20)17(22)15-11(9)3-5-19(15)6-4-12-10(2)8-14(21)18(23)16(12)19/h7-8,22-23H,3-6H2,1-2H3 |
InChI 键 |
LOCDISFJLBKZTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1CCC23CCC4=C3C(=C(C=C4C)I)O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)
![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)






